Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate
Description
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is a thienopyrimidine derivative characterized by a fused bicyclic structure combining a tetrahydrobenzene ring, a thiophene moiety, and a pyrimidine core. The compound features a chlorine substituent at position 4 and an ethyl ester group at position 2 (CAS: 835632-31-0; molecular formula: C₁₃H₁₃ClN₂O₂S; molar mass: 296.77 g/mol) . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing derivatives targeting microtubule destabilization, GPR55 receptor antagonism, and antiproliferative agents . Its synthesis typically involves the Gewald reaction to form the thiophene ring, followed by nucleophilic aromatic substitution (SNAr) to introduce the chloro and ester groups .
Properties
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)11-15-10(14)9-7-5-3-4-6-8(7)19-12(9)16-11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCRTALGKRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate typically involves the Gewald reaction, which is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring . This is followed by nucleophilic aromatic substitution (SNAr) reactions to introduce the chloro and pyrimidine functionalities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under SNAr conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Research
One of the most promising applications of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is in the field of oncology. Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Potency : Certain derivatives have demonstrated IC50 values below 40 nM, indicating strong potency against cell proliferation.
- Mechanism : The compound is believed to inhibit microtubule depolymerization and target oncogenic pathways through kinase inhibition.
Kinase Inhibition
The compound has shown potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes including cell division and metabolism. Inhibition of specific kinases can lead to reduced cancer cell growth and survival.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds within the thieno and pyrimidine classes. Below is a comparative table highlighting some notable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-amino-4,5,6-trihydrobenzo[b]thiophene-3-carboxylate | Thienopyrimidine | Stronger antiproliferative effects |
| 4-Chloro-2-ethyl-5,6-dihydrobenzo thienopyrimidine | Thienopyrimidine | Different substitution pattern |
| General Thieno[2,3-d]pyrimidines | General Class | Varied biological activities depending on substitutions |
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of this compound on various cancer cell lines (e.g., breast and lung cancer), it was found that treatment with this compound resulted in significant reductions in cell viability compared to controls.
Case Study 2: Kinase Interaction Studies
Another study focused on the interaction of this compound with specific kinases involved in cancer progression. Results indicated that it effectively inhibited kinase activity at low concentrations, suggesting its potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule targeting agents like colchicine and paclitaxel .
Comparison with Similar Compounds
Position 4 Modifications
Position 2 Modifications
Physicochemical Properties
| Property | Target Compound | 4-Morpholino (VIh) | N-(p-Tolyl) (31) |
|---|---|---|---|
| Molecular Weight (g/mol) | 296.77 | ~400 | ~350 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Solubility (aq.) | Low | Moderate | Low |
Key Research Findings
Position 4 Substituents Dictate Activity: Chlorine at position 4 serves as a leaving group for further functionalization, while morpholino or aryl amines enhance target binding and antiproliferative effects .
Ester vs. Amide at Position 2 : Ethyl carboxylate derivatives are less potent than amide counterparts but critical as synthetic intermediates .
Dual-Action Derivatives: Compounds with methoxyquinoline or urea moieties (e.g., Compound 18 in ) show promise in overcoming drug resistance via multitarget mechanisms.
Biological Activity
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃ClN₂S. The compound features a thieno[2,3-d]pyrimidine core which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on microtubule dynamics and cell proliferation:
- Microtubule Depolymerization : At a concentration of 10 µM, this compound demonstrated significant microtubule depolymerization effects. This property is critical as microtubule-targeting agents are essential in cancer therapy due to their ability to disrupt mitotic spindle formation in cancer cells .
- Antiproliferative Effects : In the MDA-MB-435 cancer cell line, the compound exhibited an IC₅₀ value indicative of its potency in inhibiting cell proliferation. The reported IC₅₀ values for related compounds suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance anticancer activity .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Microtubule Assembly : The compound binds to tubulin and prevents the polymerization necessary for microtubule formation.
- Induction of Apoptosis : By disrupting microtubule dynamics, it may trigger apoptotic pathways in cancer cells.
Case Studies
A notable study examined a series of compounds related to this compound:
| Compound | EC₅₀ (µM) | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Compound A | 0.019 | 0.025 | Most potent in microtubule depolymerization |
| Compound B | 0.045 | 0.060 | Lower potency than A |
| Ethyl 4-chloro... | TBD | TBD | Under further investigation |
These findings indicate that structural modifications can significantly affect biological activity and highlight the need for ongoing research into this class of compounds .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of thienopyrimidine derivatives:
Q & A
Q. What are the standard synthetic protocols for Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate?
- Methodological Answer : The synthesis involves refluxing azomethine intermediates (e.g., compound 3 ) in glacial acetic acid for 30–60 minutes, followed by addition of DMSO and further refluxing. Post-reaction, the product is precipitated using cold 0.1 M NaCl solution and recrystallized from acetic acid . For derivatives, cyclization reactions with precursors like ethyl 4-aminobenzoate and thiourea are employed under controlled nitrogen atmospheres . Key variables include reaction time (4 hours for cyclization) and solvent choice (e.g., formamide for cyclization) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . Melting point analysis (53–58°C) and mass spectrometry (MW: 252.76 g/mol) provide additional physicochemical validation . For advanced structural elucidation, single-crystal X-ray diffraction can resolve hydrogen bonding and crystal packing .
Q. What are the key physicochemical properties influencing experimental handling?
- Methodological Answer : The compound is a yellow crystalline solid with stability under standard lab conditions but sensitivity to light and moisture. Solubility is higher in organic solvents (ethanol, ethyl acetate) than in water. Researchers should store it in inert atmospheres and use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict pharmacological activity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are integrated with experimental data to narrow optimal reaction conditions. For instance, docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities to biological targets like kinases, guiding structural modifications for enhanced activity . This hybrid approach reduces trial-and-error experimentation and accelerates lead optimization .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). Researchers should:
- Validate activity across multiple in vitro models (e.g., cancer cell lines vs. primary cells).
- Perform dose-response curves to distinguish specific inhibition from off-target effects.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. How do substituent modifications (e.g., chloro, ethyl groups) impact pharmacological profiles?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 4-chloro group enhances electrophilicity, improving kinase inhibition, while the ethyl carboxylate at position 2 modulates lipophilicity and bioavailability. For example, replacing the ethyl group with bulkier substituents (e.g., benzyl) reduces solubility but increases membrane permeability . Computational models (e.g., CoMFA) can predict these effects in silico before synthesis .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Crystallization difficulties arise from the fused thieno-pyrimidine ring system, which creates conformational rigidity. Slow vapor diffusion using ethyl acetate/petroleum ether (1:4) mixtures promotes crystal growth. X-ray diffraction at low temperatures (100 K) mitigates thermal motion artifacts, enabling precise determination of bond lengths and angles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
